![molecular formula C8H9BrO B1290704 (3-Bromo-5-methylphenyl)methanol CAS No. 648439-19-4](/img/structure/B1290704.png)
(3-Bromo-5-methylphenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several studies. For instance, a protocol for synthesizing vicinal haloethers with a malononitrile group has been described, where methanol acts as both a solvent and a reactant . Another study outlines a 7-step procedure to synthesize enantiomerically pure diarylethanes starting from a bromophenyl compound . These methods could potentially be adapted for the synthesis of "(3-Bromo-5-methylphenyl)methanol" by considering the specific substituents on the aromatic ring.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds has been confirmed using techniques such as NMR spectroscopy and X-ray crystallography . The crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, has been determined, providing detailed information about the molecular conformation and packing in the solid state . This suggests that similar structural analysis techniques could be applied to "(3-Bromo-5-methylphenyl)methanol" to elucidate its molecular geometry.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can be inferred from studies on similar molecules. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves a reaction with a Grignard reagent . This indicates that "(3-Bromo-5-methylphenyl)methanol" may also undergo reactions with organometallic reagents, potentially leading to the formation of new carbon-carbon bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic alcohols can be complex. Theoretical studies using density functional theory (DFT) have been conducted to understand the electronic properties and active sites of similar molecules . Additionally, the crystallographic data provide insights into the density and molecular packing of these compounds . These studies suggest that "(3-Bromo-5-methylphenyl)methanol" would likely exhibit properties consistent with brominated aromatic alcohols, such as moderate polarity and potential for hydrogen bonding.
Scientific Research Applications
Antibacterial Applications :
- Bromophenols isolated from the marine red alga Rhodomela confervoides, which are structurally related to (3-Bromo-5-methylphenyl)methanol, have shown significant antibacterial activity. Compounds like 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl]methyl-5-(hydroxymethyl)1,2-benzenediol and related compounds exhibited moderate to strong antibacterial properties against various bacterial strains (Xu et al., 2003).
Synthesis and Chemical Reactions :
- Research on the kinetics of reactions involving compounds structurally related to (3-Bromo-5-methylphenyl)methanol, such as the Hammett relationship application in thiophens, indicates insights into the reactivity and potential applications in chemical synthesis (Spinelli et al., 1972).
- The first total synthesis of a natural product structurally related to (3-Bromo-5-methylphenyl)methanol, namely 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, indicates the compound's relevance in natural product chemistry and potential biological applications (Akbaba et al., 2010).
Biological and Biomedical Applications :
- Bromophenols similar to (3-Bromo-5-methylphenyl)methanol, isolated from the marine red alga Rhodomela confervoides, have demonstrated potent antioxidant activities, suggesting potential applications in food preservation and pharmaceuticals (Li et al., 2011).
Catalysis and Industrial Chemistry :
- The use of methanol, a solvent in which (3-Bromo-5-methylphenyl)methanol may be soluble, has been explored for various catalytic and synthetic applications, such as N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Environmental and Energy Applications :
- The conversion of methanol to hydrocarbons over zeolite H-ZSM-5, which could involve derivatives of (3-Bromo-5-methylphenyl)methanol, provides insights into the olefinic species' origins and mechanisms in methanol transformation (Bjørgen et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-bromo-5-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWFMACVHHSBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629321 | |
Record name | (3-Bromo-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-methylphenyl)methanol | |
CAS RN |
648439-19-4 | |
Record name | (3-Bromo-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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